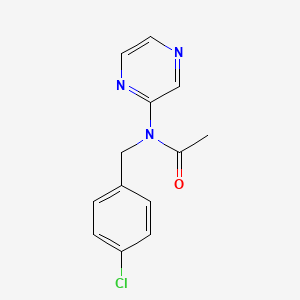

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide

Description

N-(4-Chlorobenzyl)-N-(2-pyrazinyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorobenzyl group and a 2-pyrazinyl substituent. The compound’s pyrazinyl moiety distinguishes it from other acetamide derivatives, as this heterocyclic group may influence electronic properties, solubility, and target binding efficiency.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-pyrazin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-10(18)17(13-8-15-6-7-16-13)9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXWXLSHCSTIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665785 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide typically involves the following steps:

Formation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

Acylation: The 4-chlorobenzylamine is then acylated with acetic anhydride to form N-(4-chlorobenzyl)acetamide.

Coupling with Pyrazine: The final step involves the coupling of N-(4-chlorobenzyl)acetamide with pyrazine-2-carboxylic acid under dehydrating conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction can lead to the formation of amines or alcohols, depending on the conditions.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-(4-chlorobenzyl)-N-(2-pyrazinyl)ethanol.

Substitution: N-(4-methoxybenzyl)-N-(2-pyrazinyl)acetamide.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Substituent-Based Comparisons

2.1.1. Pyrazinyl vs. Furyl/Cyclohexylidenehydrazino Groups

- CCG-6920 (N-(4-chlorobenzyl)-3-(2-furyl)acrylamide) and CCG-7844 (N-(4-chlorobenzyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide) () share the 4-chlorobenzyl backbone but differ in their substituents. The cyclohexylidenehydrazino group in CCG-7844 adds steric bulk and hydrogen-bonding capacity, which may improve selectivity for specific targets. Key Difference: The pyrazinyl group in the target compound provides a planar, electron-deficient aromatic system, favoring interactions with π-acidic receptors or metal ions.

Pyrazinyl vs. Indazolyl/Thiadiazolyl Groups

- Compound 26 (N-(4-chlorobenzyl)-2-(3-(trifluoromethyl)tetrahydroindazol-1-yl)acetamide) () features a trifluoromethyl-indazolyl group, known for enhancing metabolic stability and lipophilicity.

- Compound 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide) () includes a sulfur-containing thiadiazole ring, which may improve antioxidant or antimicrobial activity.

- Comparison : Pyrazine’s nitrogen-rich structure could confer superior solubility in polar solvents compared to indazolyl or thiadiazolyl groups.

Pharmacological Activity Comparisons

Analgesic Activity

- Thiazole derivatives like 8c and 8e () demonstrated potent analgesic activity via tail immersion tests. These compounds incorporate pyrazole and thiazole moieties, suggesting that heterocyclic substituents enhance central nervous system penetration.

- Phenoxy Acetamide Derivatives (): Compounds with sulfonamide groups (e.g., 35, 36) showed comparable activity to paracetamol. Target Compound: The pyrazinyl group may modulate activity through distinct receptor interactions (e.g., adenosine receptors) compared to sulfonamides or thiazoles.

Antimicrobial and Antiparasitic Activity

- Imines and Thiazolidinones (): Derivatives with phenoxy and thiazolidinone groups exhibited broad-spectrum antimicrobial activity.

- Compound 26 (): Demonstrated efficacy against Trypanosoma brucei, linked to its trifluoromethyl-indazolyl group’s ability to disrupt trypanothione synthesis. Target Compound: Pyrazine’s electron-deficient nature may enhance binding to parasitic enzymes, though empirical data are needed.

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

Biological Activity

N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a 4-chlorobenzyl group and a 2-pyrazinyl group attached to an acetamide backbone. Its empirical formula is , with a molecular weight of approximately 261.71 g/mol . This unique structure is believed to contribute to its diverse biological activities.

Research indicates that this compound exhibits significant antimicrobial activity , particularly against pathogens associated with tuberculosis. The proposed mechanism involves interaction with specific enzymes or receptors that are crucial for microbial growth inhibition. Preliminary studies suggest that the compound may bind to proteins or enzymes relevant to the metabolism of pathogens, although detailed mechanisms are still under investigation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Demonstrated effectiveness against various pathogens, including those responsible for tuberculosis.

- Enzyme Inhibition : Potential inhibition of key enzymes in microbial organisms.

- Cellular Interaction : Possible binding to specific cellular receptors that modulate biological responses.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide | Similar backbone | Enhanced lipophilicity |

| N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide | Contains trifluoromethyl group | Increased potency against certain pathogens |

| N-(2-pyrazinyl)acetamide | Lacks chlorobenzyl substitution | Simpler structure with different biological activity |

These comparisons illustrate the diversity within this chemical class while highlighting the unique attributes of this compound.

Case Studies and Research Findings

- Antimicrobial Activity : A study focused on the antimicrobial properties of this compound revealed its effectiveness against Mycobacterium tuberculosis. The study indicated that the compound could inhibit bacterial growth by targeting specific metabolic pathways.

- Enzyme Inhibition Studies : Another research effort evaluated the compound's ability to inhibit carbonic anhydrases (CAs), which are crucial for bacterial survival. The findings suggested that this compound showed selective inhibition against CA IX, potentially leading to therapeutic applications in treating bacterial infections .

- Cell Line Studies : In vitro studies on various cancer cell lines indicated that similar compounds exhibited cytotoxic effects, suggesting a potential role for this compound in cancer therapy through apoptosis induction .

Q & A

Q. What are the established synthetic routes for N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide, and what key reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling reactions between chlorobenzylamine derivatives and pyrazine-containing precursors. A validated method (e.g., ) uses 4-bromophenylacetic acid and 2-aminopyrazine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane, followed by purification via solvent evaporation. Key factors include:

- Temperature control : Maintaining 273 K during coupling to prevent side reactions.

- Solvent selection : Dichloromethane ensures solubility of intermediates.

- Catalyst use : Triethylamine aids in deprotonation and accelerates amide bond formation.

Yield optimization requires iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR confirms the presence of aromatic protons (pyrazinyl and chlorobenzyl groups) and acetamide methyl protons.

- ¹³C NMR identifies carbonyl (C=O) and quaternary carbons in the aromatic rings.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 184.0524 for N-(4-chlorobenzyl)acetamide derivatives) and fragmentation patterns.

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic planes, critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through structure-activity relationship (SAR) studies?

Contradictions in bioactivity data (e.g., varying IC₅₀ values across assays) can be addressed by:

- Systematic substituent variation : Modifying the pyrazine ring (e.g., introducing electron-withdrawing groups) or chlorobenzyl moiety to assess pharmacophore requirements.

- Computational modeling : Density Functional Theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities.

- Targeted biological assays : Testing derivatives against isoform-specific enzymes or receptors to identify selectivity drivers. Cross-referencing with crystallographic data (e.g., hydrogen-bonding motifs) clarifies binding interactions .

Q. What strategies optimize solvent and catalyst selection in the synthesis of this compound to minimize by-products?

- Solvent screening : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reactivity compared to dichloromethane, but require testing for compatibility with acid-sensitive intermediates.

- Catalyst alternatives : Replace EDC·HCl with N,N'-diisopropylcarbodiimide (DIC) or HOBt to reduce racemization risks in chiral analogs.

- By-product analysis : Use HPLC or TLC to identify impurities (e.g., unreacted starting materials or dimerization products). Adjusting pH during workup (e.g., NaHCO₃ washes) can improve purity .

Q. How do intermolecular interactions in the crystal lattice of this compound derivatives affect their physicochemical properties?

X-ray studies () reveal that weak N–H···N and C–H···O interactions stabilize the crystal lattice, influencing:

- Solubility : Stronger hydrogen-bonding networks reduce solubility in non-polar solvents.

- Thermal stability : Intramolecular S(6) motifs correlate with higher melting points (e.g., 433–435 K for 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide).

- Bioavailability : Crystalline packing density may limit dissolution rates, necessitating amorphous formulations for in vivo studies .

Q. How to design experiments to study the reactivity of the acetamide moiety under varying pH conditions?

- pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Acidic conditions may cleave the amide bond, releasing pyrazine and chlorobenzylamine fragments.

- Kinetic studies : Use pseudo-first-order kinetics to determine rate constants and identify catalytic effects (e.g., metal ions).

- Stabilization strategies : Co-crystallization with cyclodextrins or PEGylation to protect the acetamide group in physiological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.